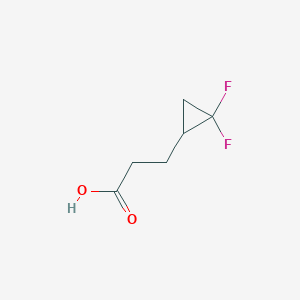

3-(2,2-Difluorocyclopropyl)propanoic acid

Description

Properties

IUPAC Name |

3-(2,2-difluorocyclopropyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2O2/c7-6(8)3-4(6)1-2-5(9)10/h4H,1-3H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTSCXZQZHWSLSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1955499-07-6 | |

| Record name | 3-(2,2-difluorocyclopropyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclopropanation Using Trifluoromethyltrimethylsilane (TMSCF3) and Sodium Iodide (NaI)

A notable method for introducing the difluorocyclopropyl group involves the reaction of functionalized alkenes or esters with TMSCF3/NaI, as reported by Bychek et al. This approach allows the synthesis of difluorocyclopropane-containing acids, amines, amino acids, and other derivatives.

- Mechanism : The TMSCF3 reagent, in the presence of NaI, generates difluorocarbene intermediates that add across double bonds in alkenes or react with nitriles/esters to form difluorocyclopropane rings.

- Advantages : This method provides access to a variety of fluorinated cyclopropane building blocks with good functional group tolerance.

- Limitations : Some substrates, such as trisubstituted alkenes, may react slowly with low conversion rates (~10%) indicating substrate scope limitations.

One-Pot Synthesis via Cyclopentanone and Morpholine with Acrylate Addition (Patent CN103508890A)

Although this patent primarily describes the synthesis of 3-(2-oxocyclopentyl)propanoic acid, the methodology provides insights into preparing cyclopropyl propanoic acid derivatives, which can be adapted for difluorocyclopropyl analogs.

Step 1: Formation of Cyclopropyl Ester Intermediate

- Cyclopentanone reacts with morpholine and p-methyl benzenesulfonic acid in a high boiling non-protic solvent (e.g., toluene) under reflux.

- Acrylate (e.g., ethyl propenoate) is added dropwise at 75–95 °C, resulting in the formation of 3-(2-oxocyclopentyl)-propionic ester.

- The reaction is typically run for 1–3 hours reflux plus 2–4 hours post-addition.

- Molar ratios: cyclopentanone:morpholine:p-methyl benzenesulfonic acid:acrylate = 1:1–1.5:0.08–0.12:1–2.

- Yield of ester intermediate can reach approximately 92%.

Step 2: Hydrolysis to Propanoic Acid

- The crude ester is hydrolyzed under alkaline conditions (e.g., 30% sodium hydroxide solution) in the presence of alcohol (methanol preferred) at 50–80 °C.

- After 1–3 hours, acidification to pH 3–5 and extraction with organic solvents (e.g., dichloromethane) yields the propanoic acid.

- Yield of acid product can reach approximately 90%.

Relevance : This approach demonstrates a one-pot, industrially scalable method with mild conditions and high yields, which can be modified for fluorinated cyclopropyl derivatives by replacing the cyclopentyl precursor with difluorocyclopropyl-containing substrates.

Comparative Data Table of Preparation Conditions and Yields

Research Findings and Practical Considerations

- The TMSCF3/NaI method is versatile for synthesizing difluorocyclopropane units but may require optimization for specific substrates due to variable reactivity.

- The one-pot method exemplified in patent CN103508890A, although focused on oxocyclopentyl derivatives, provides a valuable template for synthesizing propanoic acids with cyclopropyl motifs, potentially adaptable to difluorocyclopropyl systems.

- Reaction solvents such as toluene or other high boiling non-protic solvents facilitate controlled reaction conditions and high yields.

- Hydrolysis under alkaline conditions with subsequent acidification and extraction is a reliable method to convert esters to acids.

- The yields reported in these methods are generally high (≥90%), indicating efficient conversion and practical scalability.

Chemical Reactions Analysis

3-(2,2-Difluorocyclopropyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids under suitable conditions.

Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

Substitution: The difluorocyclopropyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Key Properties:

- Molecular Formula : CHFO

- CAS Number : Not specifically listed but related to derivatives with CAS 107873-03-0.

- Reactivity : Can undergo esterification, acyl halide formation, and other functional group conversions .

Synthesis Intermediate for Active Pharmaceutical Ingredients (APIs)

3-(2,2-Difluorocyclopropyl)propanoic acid is utilized as an intermediate in the synthesis of various APIs. Its ability to participate in multiple chemical reactions makes it a valuable component in drug formulation.

- Case Study : In a study focused on synthesizing novel anti-inflammatory agents, 3-(2,2-Difluorocyclopropyl)propanoic acid was used to create derivatives that exhibited significant inhibitory activity against cyclooxygenase enzymes .

Antihyperlipidemic Agents

Research has shown that derivatives of 3-(2,2-Difluorocyclopropyl)propanoic acid possess hypocholesteremic and hypotriglyceridemic properties. These compounds are being investigated for their potential use in treating conditions related to elevated cholesterol and triglyceride levels.

- Data Table: Hypolipidemic Activity

| Compound Name | ED50 (mg/kg) | Activity Type |

|---|---|---|

| Compound A | 15 | Hypocholesteremic |

| Compound B | 250 | Hypotriglyceridemic |

This table indicates the effective doses required to achieve a 50% reduction in serum cholesterol or triglycerides .

Inhibitors of Enzymatic Activity

The compound has been explored for its potential as an inhibitor of enzymes involved in various diseases. For instance, certain derivatives have been shown to inhibit cathepsin A, which plays a role in several pathological processes.

- Case Study : A series of experiments demonstrated that modifications on the 3-position of the propanoic acid backbone could enhance inhibitory activity against cathepsin A, suggesting therapeutic potential for conditions such as cancer and fibrosis .

Research Findings

Recent studies have highlighted the importance of 3-(2,2-Difluorocyclopropyl)propanoic acid in drug discovery:

- Study on Anticancer Properties : Research indicated that specific derivatives exhibited cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .

- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress, indicating potential for neurodegenerative disease treatments .

Mechanism of Action

The mechanism of action of 3-(2,2-Difluorocyclopropyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclopropyl group can influence the compound’s binding affinity and selectivity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Chlorinated 3-Phenylpropanoic Acid Derivatives

Example Compounds :

- 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid ()

- 3-(3-Chloro-4-hydroxyphenyl)propanoic acid ()

Structural Differences :

- Substituents : Chlorine atoms on the phenyl ring vs. difluorocyclopropyl group.

- Electronic Effects: Chlorine is electron-withdrawing, increasing acidity (pKa reduction) of the propanoic acid . The difluorocyclopropyl group may similarly lower pKa due to fluorine’s electronegativity.

3-(Methylthio)propanoic Acid Esters

Example Compounds :

- 3-(Methylthio)propanoic acid methyl ester ()

- 3-(Methylthio)propanoic acid ethyl ester ()

Structural Differences :

Hydroxyphenyl-Substituted Propanoic Acids

Example Compound :

- 3-(4-Hydroxyphenyl)-2-((2-oxotetrahydro-2H-pyran-3-yl)oxy)propanoic acid ()

Structural Differences :

Example Compounds :

- 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid ()

- 2-(2,4-Dichlorophenoxy)propionic acid (–9)

Hazard Profiles :

- 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid: Causes skin/eye irritation; requires PPE (gloves, goggles) and controlled handling .

- 2-(2,4-Dichlorophenoxy)propionic acid: Corrosive; mandates acid-resistant gloves and face shields .

Inference for Target Compound :

- The difluorocyclopropyl group may reduce toxicity compared to chlorinated analogs but still necessitate standard acid-handling precautions (e.g., ventilation, PPE).

Biological Activity

3-(2,2-Difluorocyclopropyl)propanoic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

3-(2,2-Difluorocyclopropyl)propanoic acid features a cyclopropyl ring substituted with two fluorine atoms and a propanoic acid moiety. The presence of fluorine enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design.

The biological activity of 3-(2,2-Difluorocyclopropyl)propanoic acid is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies have indicated that it may inhibit enzymes related to inflammatory responses, contributing to its anti-inflammatory properties.

- Receptor Modulation : There is evidence suggesting that this compound interacts with G-protein coupled receptors (GPCRs), particularly those involved in neurotransmission and inflammation. Such interactions can modulate signaling pathways that affect cellular responses .

Pharmacological Studies

Recent pharmacological studies have highlighted several key findings regarding the activity of 3-(2,2-Difluorocyclopropyl)propanoic acid:

- Anti-inflammatory Effects : In vivo studies demonstrated that the compound significantly reduces inflammation in animal models of arthritis. The mechanism appears to involve the suppression of pro-inflammatory cytokines .

- Neuroprotective Properties : Research has suggested that it may offer neuroprotective effects by modulating glutamate receptor activity. This modulation can help prevent excitotoxicity, which is implicated in neurodegenerative diseases .

Case Studies

-

Study on Inflammation :

- Objective : To evaluate the anti-inflammatory effects of 3-(2,2-Difluorocyclopropyl)propanoic acid in a rat model of arthritis.

- Findings : The compound reduced swelling and pain significantly compared to control groups, indicating its potential as a therapeutic agent for inflammatory conditions.

-

Neuroprotection Study :

- Objective : To assess neuroprotective effects in models of excitotoxicity.

- Findings : Treatment with 3-(2,2-Difluorocyclopropyl)propanoic acid resulted in decreased neuronal death and improved behavioral outcomes in treated animals compared to untreated controls.

Data Summary Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.